molecular formula C23H30Cl3N5O3 B1662470 Azimilide hydrochloride CAS No. 149888-94-8

Azimilide hydrochloride

Cat. No. B1662470
M. Wt: 530.9 g/mol
InChI Key: HHPSICLSNHCSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05462940

Procedure details

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared as described hereinbelow. The dihydrochloride salt, 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4 imidazolidinedione dihydrochloride, (6.56 g, 0.0124 mole) prepared as described in Example A herein, is dissolved in H2O (300 ml) and washed with (1×100 ml). The aqueous phase is made basic with saturated NaHO3 solution. The resulting mixture is extracted with CH2Cl2 (4×100 ml). The extract is washed with saturated NaCl (2×50 ml), dried over MgSO4 (activated charcoal), filtered and concentrated under reduced pressure to a solid residue. This solid is triturated in anhydrous ether, collected and air-dried. Recrystallization once from absolute EtOH and then from toluene (activated charcoal), next washing with anhydrous ether and air drying gives 2.05 g (0.0045 mole) of 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione.

Identifiers

REACTION_CXSMILES
C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.Cl.Cl.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]2[O:28][C:27]([CH:29]=[N:30][N:31]3[CH2:35][C:34](=[O:36])[N:33]([CH2:37][CH2:38][CH2:39][CH2:40][N:41]4[CH2:46][CH2:45][N:44]([CH3:47])[CH2:43][CH2:42]4)[C:32]3=[O:48])=[CH:26][CH:25]=2)=[CH:20][CH:19]=1>O>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]2[O:28][C:27]([CH:29]=[N:30][N:31]3[CH2:35][C:34](=[O:36])[N:33]([CH2:37][CH2:38][CH2:39][CH2:40][N:41]4[CH2:42][CH2:43][N:44]([CH3:47])[CH2:45][CH2:46]4)[C:32]3=[O:48])=[CH:26][CH:25]=2)=[CH:22][CH:23]=1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Quantity
6.56 g
Type
reactant
Smiles
Cl.Cl.ClC1=CC=C(C=C1)C1=CC=C(O1)C=NN1C(N(C(C1)=O)CCCCN1CCN(CC1)C)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared
WASH
Type
WASH
Details
washed with (1×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with CH2Cl2 (4×100 ml)
WASH
Type
WASH
Details
The extract is washed with saturated NaCl (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 (activated charcoal)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a solid residue
CUSTOM
Type
CUSTOM
Details
This solid is triturated in anhydrous ether
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
Recrystallization once from absolute EtOH
WASH
Type
WASH
Details
from toluene (activated charcoal), next washing with anhydrous ether and air
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(O1)C=NN1C(N(C(C1)=O)CCCCN1CCN(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0045 mol
AMOUNT: MASS 2.05 g
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05462940

Procedure details

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared as described hereinbelow. The dihydrochloride salt, 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4 imidazolidinedione dihydrochloride, (6.56 g, 0.0124 mole) prepared as described in Example A herein, is dissolved in H2O (300 ml) and washed with (1×100 ml). The aqueous phase is made basic with saturated NaHO3 solution. The resulting mixture is extracted with CH2Cl2 (4×100 ml). The extract is washed with saturated NaCl (2×50 ml), dried over MgSO4 (activated charcoal), filtered and concentrated under reduced pressure to a solid residue. This solid is triturated in anhydrous ether, collected and air-dried. Recrystallization once from absolute EtOH and then from toluene (activated charcoal), next washing with anhydrous ether and air drying gives 2.05 g (0.0045 mole) of 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione.

Identifiers

REACTION_CXSMILES
C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.Cl.Cl.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]2[O:28][C:27]([CH:29]=[N:30][N:31]3[CH2:35][C:34](=[O:36])[N:33]([CH2:37][CH2:38][CH2:39][CH2:40][N:41]4[CH2:46][CH2:45][N:44]([CH3:47])[CH2:43][CH2:42]4)[C:32]3=[O:48])=[CH:26][CH:25]=2)=[CH:20][CH:19]=1>O>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]2[O:28][C:27]([CH:29]=[N:30][N:31]3[CH2:35][C:34](=[O:36])[N:33]([CH2:37][CH2:38][CH2:39][CH2:40][N:41]4[CH2:42][CH2:43][N:44]([CH3:47])[CH2:45][CH2:46]4)[C:32]3=[O:48])=[CH:26][CH:25]=2)=[CH:22][CH:23]=1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Quantity
6.56 g
Type
reactant
Smiles
Cl.Cl.ClC1=CC=C(C=C1)C1=CC=C(O1)C=NN1C(N(C(C1)=O)CCCCN1CCN(CC1)C)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared
WASH
Type
WASH
Details
washed with (1×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with CH2Cl2 (4×100 ml)
WASH
Type
WASH
Details
The extract is washed with saturated NaCl (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 (activated charcoal)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a solid residue
CUSTOM
Type
CUSTOM
Details
This solid is triturated in anhydrous ether
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
Recrystallization once from absolute EtOH
WASH
Type
WASH
Details
from toluene (activated charcoal), next washing with anhydrous ether and air
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(O1)C=NN1C(N(C(C1)=O)CCCCN1CCN(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0045 mol
AMOUNT: MASS 2.05 g
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.